1-(2-Ethoxybenzoyl)-4-ethylpiperazine
Description
1-(2-Ethoxybenzoyl)-4-ethylpiperazine is a piperazine derivative characterized by a 2-ethoxybenzoyl group at the N1 position and an ethyl substituent at the N4 position of the piperazine ring. Piperazine derivatives are widely studied for their diverse pharmacological activities, including antiviral, antipsychotic, and analgesic properties .
Properties
Molecular Formula |
C15H22N2O2 |
|---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
(2-ethoxyphenyl)-(4-ethylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C15H22N2O2/c1-3-16-9-11-17(12-10-16)15(18)13-7-5-6-8-14(13)19-4-2/h5-8H,3-4,9-12H2,1-2H3 |
InChI Key |
REPNLOZJEKRLGW-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C(=O)C2=CC=CC=C2OCC |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC=CC=C2OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 1-(2-Ethoxybenzoyl)-4-ethylpiperazine with structurally related piperazine derivatives:
Key Observations :
- Halogen Effects : Bromine in 1-(3-bromobenzoyl)-4-ethylpiperazine enhances molecular weight and polarizability, which could stabilize receptor interactions .
- Lipophilicity : Ethyl and benzyl groups at N4 increase logP values, favoring blood-brain barrier penetration, as seen in antiviral piperazine derivatives .
Pharmacological Activities
The table below highlights pharmacological differences among selected analogs:
Key Findings :
- Substituent-Driven Selectivity : Fluorine or hydroxyl groups at the benzoyl 2-position reduce potency compared to ethoxy/methoxy derivatives, likely due to altered hydrogen bonding .
Physicochemical Properties
A comparison of molecular properties is provided below:
Notes:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
